1-Ethyladamantane

Overview

Description

Synthesis Analysis

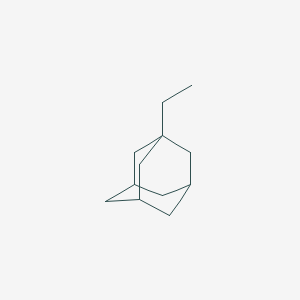

1-Ethyladamantane can be synthesized from adamantane through ethylation processes. A study detailed the synthesis of 1-ethyladamantane from adamantane and ethylene over solid acid, showcasing the transformation into 1, 3-dimethyladamantane under specific conditions (Honna, Ichikawa, & Iida, 1986).

Molecular Structure Analysis

The molecular structure of 1-Ethyladamantane derivatives has been explored through various studies. For example, the structure of 1-boraadamantane and its reactions with bis(trialkylstannyl)ethynes provide insights into the dynamics of adamantane derivatives at room temperature and the formation of complex structures upon reaction (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).

Chemical Reactions and Properties

1-Ethyladamantane undergoes various chemical reactions, leading to the formation of novel compounds. The reactivity towards bis(trialkylstannyl)ethynes results in derivatives that are dynamic in nature and capable of further reactions under mild conditions. These findings are crucial for understanding the chemical behavior of 1-Ethyladamantane and its potential for forming new materials (Wrackmeyer et al., 2003).

Scientific Research Applications

-

Medicinal Chemistry

- Adamantane derivatives have found practical application as drugs . For example, the first adamantane compound applied in medicinal chemistry was amantadine (1-aminoadamantane) that displayed potent anti-Influenza A activity .

- Adamantane is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties .

-

Drug Delivery Systems

-

Polymeric Materials

-

Thermally Stable Lubricants

-

Catalyst Development

-

Nanomaterials

-

Polymer Formulations and Dry Etching Masks

-

Chemical Shift Referencing in Solid-State NMR Spectroscopy

-

Dye Lasers

-

Coatings of Touchscreens

-

Nanotechnology

-

Surface Recognition

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-Ethyladamantane . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name |

1-ethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHCCWEYOKFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

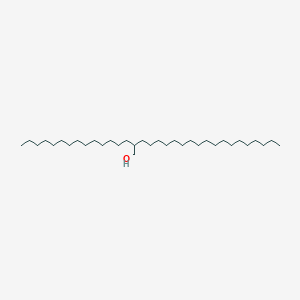

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335019 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyladamantane | |

CAS RN |

770-69-4 | |

| Record name | 1-Ethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)